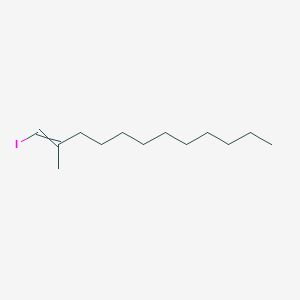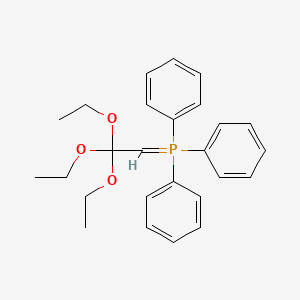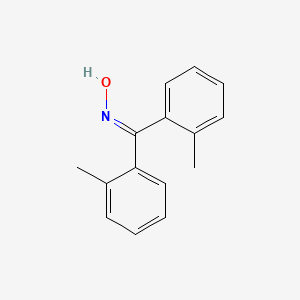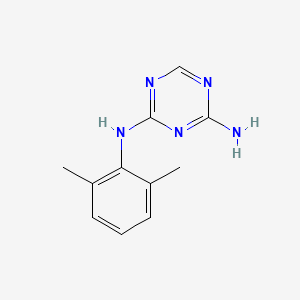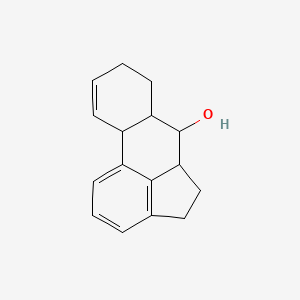
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is a chemical compound known for its unique structure and properties It is a polycyclic compound with multiple fused rings, which contributes to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of acephenanthrylene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-ONE: A ketone derivative with similar structural features.
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-AMINE: An amine derivative with potential biological activity.
Uniqueness
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Properties
CAS No. |
111836-26-1 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4,5,5a,6,6a,7,8,10a-octahydroacephenanthrylen-6-ol |
InChI |
InChI=1S/C16H18O/c17-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-14(16)15(10)12/h1,3-5,7,11,13-14,16-17H,2,6,8-9H2 |
InChI Key |
ITAWCIFVBMBZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=C1)C3=CC=CC4=C3C(C2O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


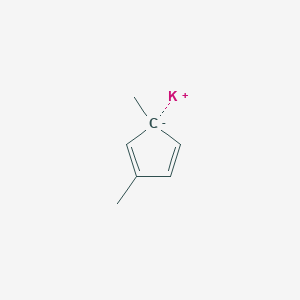

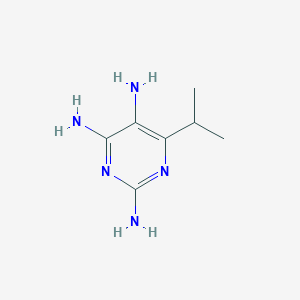
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
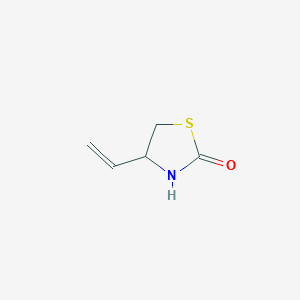
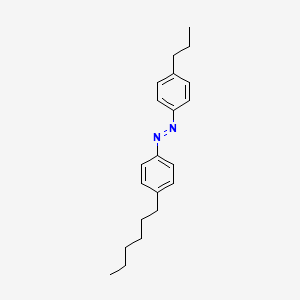
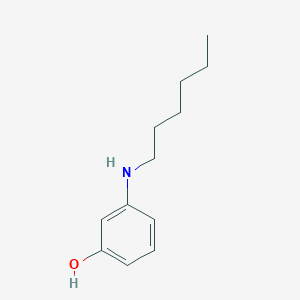
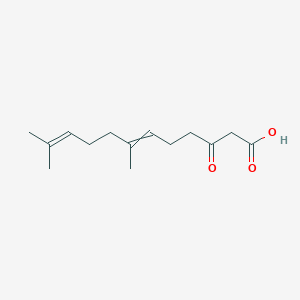
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

